

Spectroscopic Analysis of 1-Deoxynojirimycin Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Deoxynojirimycin Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **1-Deoxynojirimycin Hydrochloride** (DNJ-HCl), a potent alpha-glucosidase inhibitor of significant interest in the pharmaceutical and nutraceutical industries. This document details the core spectroscopic techniques used for the characterization and quantification of DNJ-HCl, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Introduction to 1-Deoxynojirimycin (DNJ)

1-Deoxynojirimycin, an iminosugar found in mulberry leaves and other plants, is a structural analog of glucose where the ring oxygen is replaced by a nitrogen atom.^{[1][2][3]} This structural modification is key to its biological activity, primarily the inhibition of α -glucosidases, enzymes responsible for the breakdown of complex carbohydrates.^[4] Its hydrochloride salt is a common form used in research and development due to its stability and solubility. Accurate and detailed spectroscopic analysis is crucial for its identification, purity assessment, and quantitative determination in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of **1-Deoxynojirimycin Hydrochloride**, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of DNJ-HCl in deuterium oxide (D₂O) provides characteristic signals for the protons on the piperidine ring and the hydroxymethyl group.

Experimental Protocol for ¹H NMR: A sample of **1-Deoxynojirimycin Hydrochloride** is dissolved in deuterium oxide (D₂O). The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are typically referenced to an internal standard such as trimethylsilyl propionate (TSP).

Quantitative Data: ¹H NMR Chemical Shifts

Proton	Chemical Shift (ppm)
H-1a	3.25
H-1b	2.55
H-2	3.05
H-3	3.50
H-4	3.35
H-5	3.70
H-6a	3.85
H-6b	3.60

Note: The chemical shifts are approximate and can vary slightly depending on the experimental conditions such as concentration and pH.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the DNJ-HCl molecule. While a specific spectrum for the hydrochloride salt is not readily available in the literature, data for protected derivatives and related iminosugars can provide expected chemical shift ranges.

Expected ¹³C NMR Chemical Shift Ranges:

Carbon	Expected Chemical Shift Range (ppm)
C-1	45-55
C-2	60-70
C-3	70-80
C-4	70-80
C-5	60-70
C-6	60-65

Experimental Protocol for ^{13}C NMR: The protocol is similar to that for ^1H NMR, with the sample dissolved in D_2O . A proton-decoupled ^{13}C NMR spectrum is typically acquired to simplify the spectrum to single peaks for each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of **1-Deoxynojirimycin Hydrochloride**, aiding in its identification and structural confirmation. Electrospray ionization (ESI) is a commonly used technique for the analysis of polar molecules like DNJ.

Experimental Protocol for ESI-MS: A dilute solution of **1-Deoxynojirimycin Hydrochloride** in a suitable solvent (e.g., methanol/water) is introduced into the electrospray ion source. The mass spectrum is then acquired in positive ion mode.

Quantitative Data: ESI-MS Fragmentation

The ESI mass spectrum of DNJ typically shows an intense protonated molecular ion $[\text{M}+\text{H}]^+$ at an m/z of 164.0919.[5] The fragmentation pattern is characterized by the consecutive loss of water molecules.

m/z	Proposed Fragment
164.0919	$[M+H]^+$
146.0812	$[M+H - H_2O]^+$
128.0708	$[M+H - 2H_2O]^+$
110.0604	$[M+H - 3H_2O]^+$

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the **1-Deoxynojirimycin Hydrochloride** molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Experimental Protocol for FT-IR: A solid sample of DNJ-HCl can be prepared as a KBr (potassium bromide) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. For ATR, the sample is placed in direct contact with the ATR crystal.

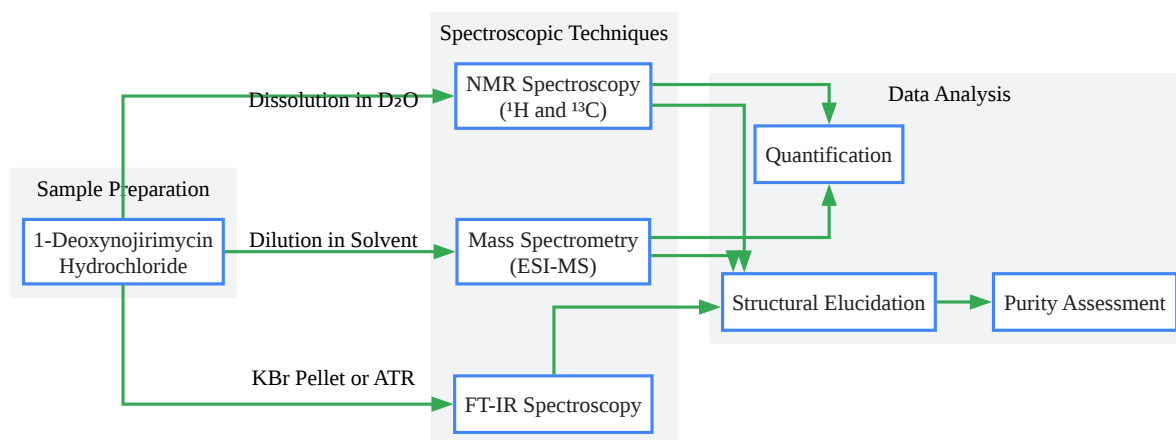
Quantitative Data: FT-IR Vibrational Bands

The FT-IR spectrum of DNJ-HCl is expected to show characteristic absorption bands for its functional groups. While a detailed spectrum of the pure hydrochloride salt is not readily available, the following are key expected vibrational modes based on its structure and analysis in plant matrices.^[6]

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3500-3200	O-H Stretching	Hydroxyl groups
3200-3000	N-H Stretching	Amine hydrochloride
3000-2850	C-H Stretching	Aliphatic C-H
1650-1580	N-H Bending	Amine
1450-1300	C-H Bending	Aliphatic C-H
1300-1000	C-O Stretching, Pyranose ring vibrations	Alcohols, Ethers
1100-1000	C-N Stretching	Amine

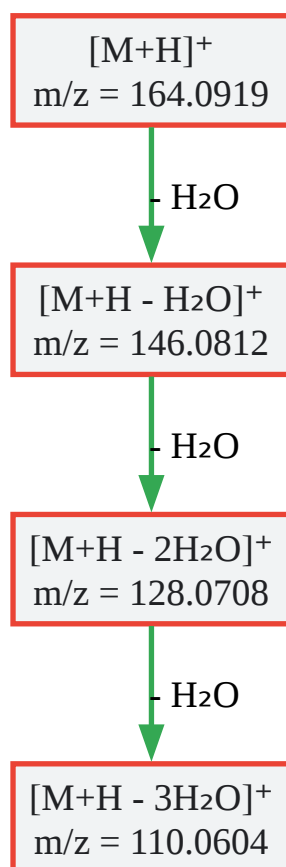
Visualizations

To further clarify the experimental workflows and relationships, the following diagrams are provided.



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Caption: Workflow for the spectroscopic analysis of **1-Deoxynojirimycin Hydrochloride**.

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Caption: ESI-MS fragmentation pathway of 1-Deoxynojirimycin.

Conclusion

The spectroscopic techniques of NMR, Mass Spectrometry, and FT-IR provide a powerful and complementary suite of tools for the comprehensive analysis of **1-Deoxynojirimycin Hydrochloride**. This guide has summarized the key quantitative data and experimental protocols necessary for researchers, scientists, and drug development professionals to effectively characterize this important molecule. The provided workflows and fragmentation pathways offer a clear visual representation of the analytical processes involved.

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